N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Lipophilicity XLogP3 Benzothiazole SAR

This specific 6-chloro, meta-nitrobenzamide isomer presents a unique hydrogen-bond acceptor fingerprint and defined electron-deficient character crucial for target-specific fragment growing. Unlike the 4-nitro or 6-bromo analogs, this compound occupies a distinct lipophilic-polar space (XLogP3-AA 4.6, TPSA 120 Ų) ideal for diversifying lead-like screening libraries without exceeding MW 500 criteria. Its non-ionizable nature and separated UV-active chromophores make it a reliable standard for reversed-phase HPLC method development.

Molecular Formula C20H13ClN4O3S
Molecular Weight 424.86
CAS No. 895021-70-2
Cat. No. B3013590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
CAS895021-70-2
Molecular FormulaC20H13ClN4O3S
Molecular Weight424.86
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C20H13ClN4O3S/c21-15-6-7-17-18(10-15)29-20(23-17)24(12-13-3-2-8-22-11-13)19(26)14-4-1-5-16(9-14)25(27)28/h1-11H,12H2
InChIKeyGKDZVDIBJABXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide (CAS 895021-70-2): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide (CAS 895021-70-2) is a fully synthetic, heterocyclic benzamide derivative comprising a 6‑chlorobenzothiazole core, a 3‑nitrobenzamide moiety, and a pyridin‑3‑ylmethyl linker. The compound is catalogued in the Life Chemicals screening library (ID: F2515‑0517) and is primarily distributed as a research‑grade tool compound for early‑stage drug discovery and chemical biology investigations [REFS‑1]. Its computed physicochemical properties—molecular weight 424.9 g/mol, calculated lipophilicity XLogP3‑AA 4.6, topological polar surface area 120 Ų, zero hydrogen‑bond donors, and six hydrogen‑bond acceptors—place it within the lead‑like chemical space suitable for further optimization [REFS‑1]. No primary research papers or patents that explicitly report quantitative biological activity for this exact compound were identified as of the search date; consequently, differentiation evidence is built on computed molecular properties and structure‑class inference relative to its closest structural analogs.

Why Substituting N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide with a Close Structural Analog Can Introduce Uncontrolled Experimental Variables


Compounds within this benzothiazole‑benzamide‑pyridylmethyl series are not interchangeable because three critical molecular features—the identity of the 6‑position halogen on the benzothiazole ring, the nitro‑group substitution pattern on the benzamide ring (meta‑ vs. ortho‑ vs. para‑), and the pyridyl‑methyl connectivity—determine the electron‑deficient character, molecular topology, and hydrogen‑bond‑acceptor arrangement [REFS‑1]. Even a single‑atom alteration (e.g., 6‑Cl → 6‑Br, or 3‑NO₂ → 4‑NO₂) measurably shifts the computed lipophilicity, polar surface area, and the spatial orientation of the nitro pharmacophore, which can alter target‑binding profiles, solubility, and metabolic stability [REFS‑1]. In the absence of head‑to‑head functional data, the quantitative physicochemical differences documented below provide a rational basis for prioritizing this specific compound over its closest commercially available relatives.

Quantitative Differentiation Evidence: N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide versus Structurally Closest Analogs


Chloro‑Substituent Modulation of Lipophilicity: 6‑Cl vs. 6‑Br and 6‑CH₃ Analogues

The target compound carries a chlorine at the benzothiazole 6‑position, conferring a computed lipophilicity (XLogP3‑AA) of 4.6 [REFS‑1]. Class‑level inference from the broader benzothiazole literature predicts that the 6‑bromo analogue (CAS 895024‑54‑1) would exhibit a higher XLogP3 (Δ ~0.3–0.5 log units based on standard Hansch π‑substituent constants: π_Br ≈ 0.86 vs. π_Cl ≈ 0.71), while the 6‑methyl analogue would show a substantially lower value (π_CH₃ ≈ 0.56) [REFS‑2]. These differences are large enough to alter passive membrane permeability, non‑specific protein binding, and compound retention times in reversed‑phase HPLC assays—all factors that can confound screening results if an uncontrolled substitution is made [REFS‑2].

Lipophilicity XLogP3 Benzothiazole SAR Drug‑likeness

Meta‑Nitro‑Group Positioning vs. Ortho‑ and Para‑Nitro Analogues: Topological Polar Surface Area and Hydrogen‑Bond‑Acceptor Profile

The 3‑nitro (meta‑) substitution pattern on the benzamide ring is a defining feature of the target compound [REFS‑1]. The computed topological polar surface area (TPSA) is 120 Ų, and the molecule contains zero hydrogen‑bond donors and six hydrogen‑bond acceptors, all of which are contributed by the benzothiazole nitrogen, the amide carbonyl, the pyridyl nitrogen, and the two nitro oxygens [REFS‑1]. Moving the nitro group to the 2‑position (ortho) introduces an intramolecular hydrogen bond with the amide N‑H, reducing the effective solvent‑accessible surface and altering the bioactive conformation. Moving it to the 4‑position (para) extends the charge‑transfer axis, increasing dipole moment and potentially enhancing N‑oxide metabolic liability [REFS‑3]. These regioisomeric effects are well‑documented in nitroaromatic SAR and cannot be compensated by swapping the benzothiazole substituent.

Topological Polarity Nitro‑regioisomerism Molecular Recognition TPSA

Zero Hydrogen‑Bond Donors: A Distinguishing Physicochemical Feature vs. NH‑Containing Benzothiazole‑Benzamide Analogues

Unlike many benzothiazole‑amide analogues that retain an N‑H as a hydrogen‑bond donor (HBD), the target compound is fully substituted at the amide nitrogen (pyridin‑3‑ylmethyl group), resulting in a computed HBD count of zero [REFS‑1]. Compounds such as N‑(benzo[d]thiazol‑2‑yl)‑3‑nitrobenzamide (CAS 313404‑35‑2) possess one HBD, which increases both the TPSA and the desolvation penalty for membrane passage. The absence of an HBD in 895021‑70‑2 is a measurable and procurement‑relevant differentiator: it predicts improved passive permeability and reduced susceptibility to P‑glycoprotein efflux relative to mono‑NH benzamide counterparts [REFS‑4].

Hydrogen‑bond donor count Permeability Lipinski Rule Physicochemical filtering

Pyridin‑3‑ylmethyl vs. Pyridin‑2‑ylmethyl Connectivity: Defined Molecular Topology for Target Engagement

The target compound incorporates a pyridin‑3‑ylmethyl substituent, whereas several closely related catalogued analogues (e.g., N‑(6‑chlorobenzo[d]thiazol‑2‑yl)‑3‑methyl‑N‑(pyridin‑2‑ylmethyl)benzamide) employ a pyridin‑2‑ylmethyl linker [REFS‑5]. The shift from position 3 to position 2 changes the dihedral angle between the pyridyl ring and the amide nitrogen, altering the presentation of the pyridyl nitrogen lone pair to potential hydrogen‑bond partners or metal cations. This subtle topological distinction has been exploited in kinase inhibitor design, where the 3‑ vs. 2‑pyridyl attachment can determine hinge‑region complementarity [REFS‑6].

Pyridyl‑methyl connectivity Molecular topology Ligand‑receptor complementarity Vectorial SAR

Molecular Weight and Heavy‑Atom Count within the Lead‑Like Window: Comparison with Heavier Analogues

With a molecular weight of 424.9 g/mol and a heavy‑atom count of 29, the target compound sits within the upper accepted boundary of the 'lead‑like' range (MW ≤ 460 g/mol) [REFS‑1]. The 6‑bromo analogue (CAS 895024‑54‑1) has a molecular weight of approximately 469–470 g/mol, pushing it into the 'drug‑like' rather than 'lead‑like' space, where further optimization inevitably adds weight and increases the risk of ADME failure [REFS‑7]. The 6‑chloro compound therefore offers a more favorable starting point for medicinal chemistry campaigns that demand downstream lead optimization without exceeding the MW 500 limit [REFS‑7].

Molecular weight Lead‑likeness Heavy atom count Screening collection composition

Procurement‑Guided Application Scenarios for N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide (CAS 895021-70-2)


Lead‑Like Fragment‑Growing Anchor in Medicinal Chemistry Campaigns Targeting Adenosine Receptors or Kinase ATP‑Binding Pockets

The compound’s chloro‑benzothiazole–nitrobenzamide scaffold, with zero hydrogen‑bond donors and a pyridin‑3‑ylmethyl vector, presents a defined set of hydrogen‑bond‑acceptor contacts suitable for hinge‑region binding in kinases or adenine‑mimetic engagement of adenosine receptors [REFS‑1][REFS‑6]. Its molecular weight of 424.9 g/mol [REFS‑1] and favorable lead‑likeness profile make it an appropriate starting point for structure‑based design, where addition of solubility‑enhancing groups or metabolic blocking substituents will not exceed the MW 500 ceiling prematurely [REFS‑7]. Procurement of this specific regio‑ and halo‑isomer is preferred because the meta‑nitro and 6‑chloro features offer a defined vector diagram for fragment‑growing that cannot be reproduced by a 4‑nitro or 6‑bromo alternative.

Screening‑Library Diversification: Filling a Unique 3‑D Physicochemical Niche

Calculated XLogP3 (4.6) combined with a TPSA of 120 Ų and zero H‑bond donors [REFS‑1] places this compound in a relatively under‑populated region of the lead‑like chemical space—moderately lipophilic, polar‑surface‑constrained, and devoid of donor H‑bonds. When screening collections lack molecules with this exact descriptor fingerprint, adding 895021‑70‑2 specifically increases the structural diversity of the library for target‑agnostic phenotypic or biochemical screens. The alternative 6‑bromo analogue occupies a different (higher‑lipophilicity) niche and does not substitute for this purpose [REFS‑2].

Nitro‑Reductase Probe Design for Hypoxia‑Selective Activation Studies

The 3‑nitro group in this compound is situated meta to the amide linkage, a position that is reduced less readily than a para‑nitro under single‑electron‑transfer conditions in hypoxic environments [REFS‑3]. For researchers designing nitro‑reductase‑sensitive probes where a specific reduction rate is required, the meta‑nitro regioisomer offers a distinct kinetic profile compared to its ortho‑ and para‑counterparts. The 6‑chloro substitution on the benzothiazole further fine‑tunes the reduction potential, providing an additional handle for reaction‑rate optimization [REFS‑3]. Selecting the correct regio‑ and halo‑isomer at procurement avoids the need for subsequent synthetic re‑derivatization.

Physicochemical Reference Standard for HPLC Method Development and LogD Training‑Set Expansion

Given the precisely defined and computed physicochemical descriptors [REFS‑1], this compound can serve as a non‑ionizable neutral reference for reversed‑phase HPLC method development, retention‑time prediction, and in silico LogD model training. Its XLogP3 of 4.6, absence of acidic/basic functional groups amenable to ionization, and well‑separated UV‑active chromophores (benzothiazole, nitrobenzamide, pyridine) render it suitable as a system‑suitability standard for medium‑throughput purification and analytical quality‑control protocols [REFS‑1]. No biological activity data are required for this application, making it an immediately viable use case for any procurement decision.

Quote Request

Request a Quote for N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.